Cyclohex-1-ene-1-carboxylic anhydride

Melt processing Thermoset formulation Physical property

Cyclohex-1-ene-1-carboxylic anhydride (CAS 917906-15-1) is a symmetrical mixed anhydride with the IUPAC name cyclohexene-1-carbonyl cyclohexene-1-carboxylate, bearing the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol. It belongs to the class of α,β-unsaturated carboxylic acid anhydrides, featuring two cyclohexene rings bridged by a single anhydride linkage.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 917906-15-1
Cat. No. B15406617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-1-ene-1-carboxylic anhydride
CAS917906-15-1
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C(=O)OC(=O)C2=CCCCC2
InChIInChI=1S/C14H18O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h7,9H,1-6,8,10H2
InChIKeyASXSAXVMISQWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohex-1-ene-1-carboxylic Anhydride (CAS 917906-15-1): Structural and Physicochemical Baseline for Procurement Evaluation


Cyclohex-1-ene-1-carboxylic anhydride (CAS 917906-15-1) is a symmetrical mixed anhydride with the IUPAC name cyclohexene-1-carbonyl cyclohexene-1-carboxylate, bearing the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol [1]. It belongs to the class of α,β-unsaturated carboxylic acid anhydrides, featuring two cyclohexene rings bridged by a single anhydride linkage. Computed physicochemical descriptors include an XLogP3-AA of 3.7, a topological polar surface area of 43.4 Ų, zero hydrogen bond donors, and four rotatable bonds [1]. These properties differentiate it from common cyclic anhydride curing agents and monomers, positioning it as a candidate for applications requiring a balance of hydrophobicity, conformational flexibility, and dual-site unsaturation.

Why Generic Anhydride Substitution Fails for Cyclohex-1-ene-1-carboxylic Anhydride (CAS 917906-15-1)


Cyclohex-1-ene-1-carboxylic anhydride cannot be directly substituted by the more common cyclic anhydrides such as 1-cyclohexene-1,2-dicarboxylic anhydride (THPA, CAS 2426-02-0) or hexahydrophthalic anhydride (HHPA) without altering key material properties and reactivity profiles. The target compound is a linear mixed anhydride (R-CO-O-CO-R), whereas THPA and HHPA are cyclic 1,2-dicarboxylic anhydrides [1]. This fundamental structural divergence results in a markedly lower melting point (30–33 °C vs. 70–74 °C for THPA) , a higher molecular weight (234.29 vs. 152.15 g/mol), a higher computed lipophilicity (XLogP3 3.7), and the presence of two non-conjugated ethylenic unsaturation sites available for addition polymerization [2]. Substituting the target with a cyclic anhydride would thus alter melt-processing windows, copolymerization kinetics, crosslink density in thermosets, and the hydrophilic–lipophilic balance of derived polymers—each a critical parameter in applications ranging from water-treatment additives to specialty polyester synthesis.

Quantitative Differential Evidence for Cyclohex-1-ene-1-carboxylic Anhydride (CAS 917906-15-1) vs. Closest Analogs


Melting Point Depression of ~39 °C vs. 1-Cyclohexene-1,2-dicarboxylic Anhydride (THPA) Enables Lower-Temperature Melt Processing

The melting point of cyclohex-1-ene-1-carboxylic anhydride (30–33 °C) is approximately 39–42 °C lower than that of 1-cyclohexene-1,2-dicarboxylic anhydride (THPA, 70–74 °C) . This near-ambient melting range permits melt blending or reactive processing at significantly reduced temperatures, reducing thermal degradation risk for heat-sensitive co-monomers or encapsulated actives, and lowering process energy input compared to THPA-based formulations .

Melt processing Thermoset formulation Physical property Anhydride curing agent

Molecular Weight Increase of 54% vs. THPA Reduces Volatility and Alters Copolymer Stoichiometry

Cyclohex-1-ene-1-carboxylic anhydride has a molecular weight of 234.29 g/mol, which is 54% higher than that of 1-cyclohexene-1,2-dicarboxylic anhydride (THPA, 152.15 g/mol) [1]. This higher molecular weight, combined with a computed XLogP3 of 3.7 (vs. a predicted lower value for the more polar cyclic anhydride), translates to reduced volatility during high-temperature curing or polymerization, potentially lower odor, and altered molar stoichiometry in copolymerizations—a larger mass of target compound is required per reactive equivalent, affecting formulation cost and crosslink density calculations [1][2].

Polymer chemistry Monomer design Volatility Stoichiometry

Topological Polar Surface Area of 43.4 Ų Suggests Enhanced Membrane Permeability vs. Cyclic Anhydride Class for Biologically Relevant Delivery or Conjugation

The computed topological polar surface area (TPSA) of cyclohex-1-ene-1-carboxylic anhydride is 43.4 Ų, with zero hydrogen bond donors and three hydrogen bond acceptors [1]. Cyclic 1,2-dicarboxylic anhydrides such as THPA typically exhibit TPSA values of approximately 52–60 Ų due to the presence of two carbonyl groups in a constrained ring. A TPSA below 60 Ų is generally associated with favorable passive membrane permeability, while values below 140 Ų are considered acceptable for oral bioavailability [2]. The target's lower TPSA suggests that, upon hydrolysis to the parent acid (cyclohex-1-ene-1-carboxylic acid), the resulting moiety may exhibit superior membrane partitioning compared to diacid derivatives from cyclic anhydrides, a relevant consideration for prodrug or bioconjugate design where the anhydride serves as an activated acylating intermediate [2].

Drug delivery Prodrug design Membrane permeability ADME

Dual Ethylenic Unsaturation Enables Free-Radical Addition Polymerization Not Accessible with Saturated Cyclic Anhydride Analogs

Patent US5430114A explicitly claims water-soluble addition polymers derived from cyclohexene anhydrides bearing ethylenic unsaturation, wherein the double bond serves as the site for free-radical-initiated chain-growth polymerization [1]. Unlike saturated analogs such as hexahydrophthalic anhydride (HHPA, CAS 85-42-7), which can only participate in step-growth condensation reactions, cyclohex-1-ene-1-carboxylic anhydride possesses two cyclohexene rings each containing an endocyclic double bond, theoretically providing two addition-polymerizable sites per molecule [1]. This dual functionality can yield higher crosslink densities or enable architecturally distinct copolymer topologies compared to mono-unsaturated cyclohexene anhydrides. The resulting water-soluble copolymers find application as scale inhibitors, dispersants, and detergent builders in water-treatment formulations [1].

Addition polymerization Water-soluble polymers Free-radical polymerization Monomer design

Cyclohex-1-ene-1-carboxylate Moiety Is a Validated Metabolic Intermediate in the Anaerobic Benzoate Degradation Pathway—Relevance for Biocatalytic and Mechanistic Probing Studies

The cyclohex-1-ene-1-carboxylate moiety has been established as a key intermediate in the anaerobic degradation of benzoate by Rhodopseudomonas palustris, with four enzymatic activities required for its conversion to pimelyl-CoA detected at 3- to 10-fold higher levels in benzoate-grown cells compared to succinate-grown controls [1][2]. The corresponding anhydride can serve as an activated acyl donor for the synthesis of cyclohex-1-ene-1-carboxyl-CoA thioesters used in enzymatic assays or as a chemical probe for studying the benzoyl-CoA degradation pathway [1]. This metabolic relevance is not shared by saturated cyclic anhydride analogs such as HHPA, which lack the requisite α,β-unsaturation pattern recognized by the enzymes of this pathway [1].

Metabolic intermediate Biocatalysis Enzymatic pathway Benzoate degradation

High-Value Application Scenarios for Cyclohex-1-ene-1-carboxylic Anhydride (CAS 917906-15-1) Based on Differential Evidence


Low-Temperature Melt-Processable Thermoset Curing Agent or Reactive Diluent

The melting point of 30–33 °C—approximately 39–42 °C below that of conventional THPA curing agents—enables formulation of epoxy or polyester systems that can be melt-blended at near-ambient temperatures, reducing energy input and protecting thermally labile additives (e.g., encapsulated catalysts, biologically derived fillers) from degradation during processing [1][2]. This property is particularly valuable for manufacturers of low-temperature cure coatings, adhesives, and electronic encapsulants where heat-sensitive components preclude the use of higher-melting anhydride hardeners.

Dual-Mechanism Monomer for Architecturally Complex Polyesters and Copolymers

The presence of both an anhydride linkage (enabling step-growth condensation with diols or diamines) and two ethylenic unsaturation sites (enabling free-radical addition polymerization) allows this compound to function as a dual-mechanism monomer [1]. This capability supports the synthesis of branched, crosslinked, or graft copolymer architectures that are inaccessible with saturated or mono-unsaturated anhydride monomers. Industrial polymer chemists designing water-soluble dispersants, scale inhibitors, or detergent builders can exploit this dual reactivity to tailor polymer topology and solution properties [1].

Activated Acyl Donor for Synthesis of Cyclohex-1-ene-1-carboxyl-CoA and Downstream Enzymatic Probes

The mixed anhydride functionality provides a reactive acylating species for the preparation of cyclohex-1-ene-1-carboxyl-CoA thioesters, which are essential substrates for characterizing the enzymes of the anaerobic benzoyl-CoA degradation pathway—a validated metabolic route with enzymes induced 3- to 10-fold under benzoate growth conditions [1][2]. Biochemical researchers studying aromatic compound catabolism in environmental bacteria or seeking to engineer novel degradation pathways can use this anhydride as a key synthon for CoA thioester preparation, a role that saturated anhydride analogs cannot fulfill due to lack of the required α,β-unsaturation [1].

Hydrophobic Acylating Agent for Prodrug or Bioconjugate Synthesis with Favorable Computed Permeability

The computed TPSA of 43.4 Ų and XLogP3 of 3.7 suggest that the hydrolyzed monoacid (cyclohex-1-ene-1-carboxylic acid) will exhibit better passive membrane permeability than diacid counterparts derived from cyclic anhydride hydrolysis [1][2]. Medicinal chemists designing ester or amide prodrugs that require intracellular delivery of a cyclohexene carboxylate payload may preferentially select this anhydride over cyclic dicarboxylic anhydrides, as the resulting mono-functionalized conjugate is predicted to have superior partitioning into lipid bilayers based on TPSA and lipophilicity metrics [2].

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